molecular formula C7H4Br2Cl2 B8763267 1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene CAS No. 115615-20-8

1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene

Cat. No. B8763267
CAS RN: 115615-20-8
M. Wt: 318.82 g/mol
InChI Key: OZCNEACBSLUSER-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene is a useful research compound. Its molecular formula is C7H4Br2Cl2 and its molecular weight is 318.82 g/mol. The purity is usually 95%.
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properties

CAS RN

115615-20-8

Molecular Formula

C7H4Br2Cl2

Molecular Weight

318.82 g/mol

IUPAC Name

1-bromo-2-(bromomethyl)-3,5-dichlorobenzene

InChI

InChI=1S/C7H4Br2Cl2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2

InChI Key

OZCNEACBSLUSER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CBr)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Stir slowly, an intimate mixture of 220 g of 2-bromo-4,6-dichlorotoluene, 167 g of N-bromosuccinimide and 1 g of benzoyl peroxide in a flask (equipped with a condenser and stirrer) immersed in an 145° C. oil bath. After 10-20 min a vigorous eruption occurs and the mixture liquifies. Remove the oil bath and stir for an additional 5 min. Add 1.5 L of CCl4 slowly through the condenser. Cool the mixture and suction filter the resulting reaction mixture. Wash the filtrate with 5% aqueous sodium thiosulfate, dry over anhydrous K2CO3, filter and evaporate to a residue. Fractionally distill the residue to give 134 g of 2-bromo-4,6-dichlorobenzyl bromide, bp 94°-97° C. (0.2 tor).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3.1 g of the benzyl alcohol 35.4 were dissolved in 40 ml of dry dichloromethane and admixed dropwise at 5° C. with a solution of 0.455 ml of phosphorus tribromide in 10 ml of dichloromethane. The reaction mixture was stirred overnight and then neutralized with 5 ml of a saturated aqueous sodium carbonate solution. The organic phase was removed, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel with n-heptane as the eluent. 2-Bromo-4,6-dichlorobenzyl bromide 35.3 was obtained.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.455 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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